molecular formula C7H3BrIN B1293187 3-Bromo-4-iodobenzonitrile CAS No. 1000577-94-5

3-Bromo-4-iodobenzonitrile

Cat. No.: B1293187
CAS No.: 1000577-94-5
M. Wt: 307.91 g/mol
InChI Key: COMRZEYMBSUAGN-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzonitrile is an organic compound with the molecular formula C7H3BrIN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively. This compound is known for its utility in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-iodobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 4-iodobenzonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The compound is often purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-iodobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodobenzonitrile in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine substituents. This activation facilitates various substitution and coupling reactions. The nitrile group also plays a crucial role in directing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-iodobenzonitrile is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity patterns compared to compounds with only one halogen. This dual substitution allows for more diverse chemical transformations and applications .

Biological Activity

3-Bromo-4-iodobenzonitrile (C7H3BrIN) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and biological activity. This compound features a benzene ring substituted with both bromine and iodine atoms, alongside a cyano group (-C≡N). The presence of these halogens significantly influences its reactivity and potential applications in various biological contexts.

  • Molecular Formula : C7H3BrIN
  • Molecular Weight : 307.91 g/mol
  • Structure : A benzene ring with bromine at the 3-position and iodine at the 4-position relative to the cyano group.

This compound exhibits notable biological activity primarily through its interaction with cytochrome P450 enzymes. Research indicates that it acts as an inhibitor for CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions in therapeutic settings .

Biological Activity Overview

The biological activities associated with this compound include:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key attributes:

CompoundMolecular FormulaKey FeaturesBiological Activity
This compoundC7H3BrINContains both Br and I on the ringInhibits CYP1A2, CYP2C9
4-BromomethylbenzonitrileC8H8BrNLacks iodine; only bromine substitutionLimited data on biological activity
3-Bromo-4-methoxybenzonitrileC8H8BrNOContains methoxy group instead of iodinePotentially similar metabolic effects

Case Studies and Research Findings

  • Cytochrome P450 Interaction Studies :
    • A study highlighted that this compound effectively inhibits CYP1A2 and CYP2C9, suggesting its role in modifying the metabolic pathways of various pharmaceuticals. This finding is critical for understanding how this compound might influence drug efficacy and safety profiles in clinical settings.
  • Synthesis and Characterization :
    • The synthesis of this compound has been documented using a two-step process involving the nitration of 3-bromo-4-iodotoluene followed by reduction of the nitro group. Characterization techniques such as NMR spectroscopy have confirmed its structure, providing insights into its chemical behavior .
  • Potential Applications in Drug Development :
    • Given its inhibitory effects on cytochrome P450 enzymes, researchers are exploring its potential as a lead compound in drug development aimed at modulating metabolic pathways in disease treatment scenarios .

Properties

IUPAC Name

3-bromo-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMRZEYMBSUAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650226
Record name 3-Bromo-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-94-5
Record name 3-Bromo-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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